molecular formula C8H7ClN2 B1321240 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 307951-53-7

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1321240
M. Wt: 166.61 g/mol
InChI Key: OFCAZVVESRXGRC-UHFFFAOYSA-N
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Description

The compound 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic organic molecule that features a pyrrolopyridine skeleton with a chlorine atom and a methyl group as substituents. This structure is a part of various biologically active compounds and serves as a key intermediate in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been reported through various methods. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction followed by debenzylation, which could be a potential pathway for synthesizing the chlorinated analogs . Additionally, a one-pot, three-component approach has been developed for synthesizing 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, which might be adapted for the synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine .

Molecular Structure Analysis

The molecular structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine has been studied using high-resolution X-ray diffraction, revealing the covalent nature of the bonds within the pyrrolopyridine skeleton and the presence of intermolecular hydrogen bonds . Although this study does not directly address the 2-methyl variant, the structural insights could be relevant due to the similarity in the core structure.

Chemical Reactions Analysis

The reactivity of the pyrrolopyridine core can be inferred from studies on similar compounds. For example, N-substituted 4-methyl-2-pyrrolidinones with chlorine atoms reacted with alkaline methoxide to yield methoxy pyrrolin-2-ones . This suggests that the chlorine atom in the 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine could undergo nucleophilic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been partially characterized through experimental charge density analysis and DFT studies, which indicate a high kinetic stability due to a large HOMO-LUMO energy gap . The crystal structure of a related compound, 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, features a three-dimensional network stabilized by π-π interactions, which could suggest similar stability for the unsubstituted compound .

Scientific Research Applications

  • Synthetic Applications in Organic Chemistry :

    • 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used as versatile building blocks in organic synthesis, particularly for creating 4-substituted 7-azaindole derivatives through nucleophilic displacement (Figueroa‐Pérez et al., 2006).
    • The molecule is a useful intermediate in the synthesis of various nitrogen-containing heterocycles, which are important in pharmaceutical research and organic synthesis (Le et al., 2021).
  • Material Science and Electronic Properties :

    • Investigation of the electronic structure and topological features of 4-chloro-1H-pyrrolo[2,3-b]pyridine, using high-resolution X-ray diffraction and density functional theory (DFT), provides insights into its stability and potential applications in material science (Hazra et al., 2012).
  • Chemical Reactivity and Molecular Interactions :

    • Studies on the synthesis, characterization, and reactivity of 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one provide insights into molecular interactions, electronic properties, and potential applications in non-linear optics and drug development (Murthy et al., 2017).
  • Pharmaceutical Research :

    • The compound is used in the synthesis of novel nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and fatal disease (Carbone et al., 2013).
  • Molecular Synthesis and Drug Development :

    • The compound is pivotal in the practical synthesis of pharmaceutical intermediates, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, highlighting its significance in drug development (Wang et al., 2006).

Future Directions

The future directions for research on 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their potential as therapeutic agents, particularly in the context of cancer therapy . Further studies could also investigate the optimization of their synthesis process .

properties

IUPAC Name

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCAZVVESRXGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610613
Record name 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

307951-53-7
Record name 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
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Record name 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
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Record name 4-CHLORO-2-METHYL-7-AZAINDOLE
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Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo-[2,3-b]pyridine (296.5 mg, 1 mmol) and TBAF (5 mL, 1 M in THF, Aldrich) was refluxed overnight. The THF was removed under reduced pressure and the residue was diluted with water (5 mL). The precipitate that formed was collected, washed with water and dried (MgSO4) to afford the title compound (101 mg, 60%). 1H NMR (CD3OD) δ 7.99 (d, 1H, J=5.5 Hz), 7.06 (d, 1H, J=5.5 Hz), 6.23 (s, 1H), 2.46 (s, 3H); MS(ESI+) m/z 167 and 169 (M+H, 1 Cl)+.
Name
4-chloro-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo-[2,3-b]pyridine
Quantity
296.5 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (4.73 g), potassium carbonate (6.4 g), methanol (45 ml), and water (15 ml) was stirred at 90° C. for 2 hours. After the mixture was cooled, the obtained needle crystals were filtered and washed with water to obtain 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.85 g).
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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